molecular formula C15H19NO4 B2876367 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide CAS No. 1788530-54-0

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2876367
CAS No.: 1788530-54-0
M. Wt: 277.32
InChI Key: GFGJSNIVSAUCOJ-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide ( 1788530-54-0) is a synthetic furan-carboxamide derivative of interest in chemical and pharmaceutical research. With a molecular formula of C15H19NO4 and a molecular weight of 277.32 g/mol, this compound is characterized by its distinct molecular structure featuring multiple furan rings . It is offered as a high-purity chemical for research purposes. The furan core is a common motif in medicinal chemistry and material science, often explored for its potential biological activities and as a building block for more complex molecules . Researchers are investigating compounds with similar structures for various applications, including the development of novel inhibitors for viral proteases . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10-7-13(11(2)20-10)14(17)16-9-15(3,18)8-12-5-4-6-19-12/h4-7,18H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGJSNIVSAUCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions One common method includes the formation of the furan ring followed by functional group modificationsThe final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides or acyl chlorides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste. The purification process often involves crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3), solvents like acetic acid, and mild heating.

Major Products

Scientific Research Applications

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, we compare this compound with other furan-based carboxamides and related derivatives. Below is a detailed analysis:

Structural Similarities and Differences
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-[3-(Furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide Bifuran-carboxamide - 2,5-Dimethylfuran-3-carboxamide
- 3-(Furan-2-yl)-2-hydroxy-2-methylpropyl
~303.34
Naphtho[2,1-b]furan-2-yl pyrazole derivatives (e.g., Compound 7a in ) Naphthofuran-pyrazole - Naphthofuran fused ring
- Phenyl-pyrazole linkage
~450–500 (estimated)
Ethyl 6-amino-5-cyano-4-(naphthofuran-pyrazolyl)-4H-pyran-3-carboxylate (Compound 12, ) Pyran-naphthofuran-pyrazole - Cyano group
- Ethoxycarbonyl pyran
~550–600 (estimated)

Key Observations :

  • Functional Groups : The hydroxyl and methyl groups in the propyl chain may enhance hydrogen-bonding capacity compared to purely aromatic derivatives, influencing pharmacokinetic properties.

Insights :

  • The target compound’s synthesis achieves higher yields due to fewer steric and solubility challenges compared to naphthofuran-based analogs .
  • Naphthofuran derivatives require harsh conditions (e.g., prolonged reflux) for cyclization, increasing energy costs and side reactions.

Analysis :

  • Lipophilicity : The target compound’s lower LogP aligns with its improved solubility, making it more suitable for oral administration than highly lipophilic naphthofuran derivatives.
  • Bioactivity: Naphthofuran-pyrazole compounds exhibit stronger antimicrobial activity, likely due to planar aromatic systems enhancing membrane penetration.

Biological Activity

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anti-inflammatory activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H19NO3\text{C}_{15}\text{H}_{19}\text{N}\text{O}_3

This structure features a furan ring, hydroxyl groups, and a carboxamide functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related compound, demonstrates broad-spectrum antimicrobial activities against various pathogens without causing hemolysis in human erythrocytes. This suggests that compounds with similar structures may also possess such properties.

Table 1: Antimicrobial Efficacy of Furan Derivatives

CompoundTarget OrganismsActivity TypeReference
DMHFE. coli, S. aureusBactericidal
N-[3-(furan-2-yl)-...C. albicansAntifungal
4-Acetyl-2-hydroxy...Various fungiAntifungal

Antifungal Activity

The antifungal activity of this compound has been highlighted in studies focusing on its effects against Candida species. Specifically, DMHF was found to inhibit the dimorphism of Candida albicans, which is crucial for its pathogenicity.

Case Study: Effects on Candida albicans

In a controlled laboratory study, DMHF was observed to:

  • Inhibit Hyphal Formation : By preventing the transition from yeast to hyphal form.
  • Arrest Cell Cycle : The compound was shown to halt the cell cycle at the S and G2/M phases in yeast cells.

These findings suggest that similar compounds may offer therapeutic potential against fungal infections.

Table 2: Anti-inflammatory Effects of Furan Compounds

CompoundInflammation ModelEffectReference
4-Acetyl-2-hydroxy...Rat paw edemaReduced edema
FuraneolLipopolysaccharide-inducedDecreased cytokines

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